molecular formula C21H19N3O4S B10961293 3-(4-methoxyphenyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]propanamide

3-(4-methoxyphenyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]propanamide

Cat. No.: B10961293
M. Wt: 409.5 g/mol
InChI Key: LMXGVSMOYZGYMR-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-N~1~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a nitrophenyl group, and a pyridylsulfanyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-N~1~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Sulfurization: Incorporation of the pyridylsulfanyl group.

    Amidation: Formation of the amide bond between the methoxyphenyl and nitrophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-N~1~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-N~1~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHOXYPHENYL)-N-(3-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE: Similar structure but with a trifluoromethyl group instead of a nitro group.

    N-(4-CYANO-3-(TRIFLUOROMETHYL)PHENYL)METHACRYLAMIDE: Contains a cyano and trifluoromethyl group, differing in functional groups and potential reactivity.

Uniqueness

3-(4-METHOXYPHENYL)-N~1~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, pyridylsulfanyl group, and methoxyphenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(3-nitro-5-pyridin-2-ylsulfanylphenyl)propanamide

InChI

InChI=1S/C21H19N3O4S/c1-28-18-8-5-15(6-9-18)7-10-20(25)23-16-12-17(24(26)27)14-19(13-16)29-21-4-2-3-11-22-21/h2-6,8-9,11-14H,7,10H2,1H3,(H,23,25)

InChI Key

LMXGVSMOYZGYMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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